REACTION_CXSMILES
|
[BH4-].[Na+].[O:3]=[C:4]1[CH2:9][CH2:8][C:7]2([CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]2)[CH2:6][CH2:5]1.Cl>C(O)C>[OH:15][CH:12]1[CH2:11][CH2:10][C:7]2([CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]2)[CH2:14][CH2:13]1 |f:0.1|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC2(CC1)CCC(CC2)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
3,9-dihydroxy- and 9-hydroxy-3-oxo-spiro[5.5]undecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude residue, dissolved in 150 ml
|
Type
|
WASH
|
Details
|
of ethyl acetate, was washed with water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer, dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
The components of the mixture were separated by flash chromatography (SiO2 ; ethyl acetate/n-hexane 70/30)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC2(CCC(CC2)=O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |